5-Bromo-2-isopropylindoline
Overview
Description
5-Bromo-2-isopropylindoline is a derivative of indoline, a significant heterocyclic compound. Indoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The presence of a bromine atom at the 5-position and an isopropyl group at the 2-position of the indoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-isopropylindoline typically involves the bromination of 2-isopropylindoline. One common method is the electrophilic bromination using bromine (Br2) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-isopropylindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the indoline ring to indoline.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
- Substitution reactions yield various substituted indoline derivatives.
- Oxidation reactions produce indole derivatives.
- Reduction reactions result in dehalogenated or reduced indoline compounds .
Scientific Research Applications
5-Bromo-2-isopropylindoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 5-Bromo-2-isopropylindoline involves its interaction with specific molecular targets and pathways. The bromine atom and isopropyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential .
Comparison with Similar Compounds
5-Bromoindoline: Lacks the isopropyl group, resulting in different chemical and biological properties.
2-Isopropylindoline: Lacks the bromine atom, affecting its reactivity and applications.
5-Chloro-2-isopropylindoline: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
Uniqueness: 5-Bromo-2-isopropylindoline is unique due to the combined presence of the bromine atom and isopropyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-bromo-2-propan-2-yl-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-7(2)11-6-8-5-9(12)3-4-10(8)13-11/h3-5,7,11,13H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGYARMYNBARFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=C(N1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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